2-(3-(Difluoromethoxy)phenyl)ethanamine
Description
Properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEAPRSRXCKDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666815 | |
| Record name | 2-[3-(Difluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-13-6 | |
| Record name | 3-(Difluoromethoxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Difluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-(Difluoromethoxy)phenyl)ethanamine is a compound that has garnered interest due to its potential biological activities and applications in pharmaceutical development. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H10F2N1O1
- Molecular Weight : 189.18 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of its interactions with specific biological targets. These activities include:
- Inhibition of Phosphoinositide-3-kinases (PI3Ks) : Recent studies have demonstrated that compounds with similar structures can selectively inhibit class II PI3Ks, which are crucial in cell signaling pathways related to cancer and other diseases .
- Potassium Channel Modulation : The compound may also influence potassium channels, which are vital for maintaining cellular excitability and could have implications in treating neurological disorders .
Case Study 1: Inhibition of PI3K-C2α
A study focused on the development of selective inhibitors for PI3K-C2α highlighted the importance of structural modifications in enhancing inhibitory activity. The introduction of difluoromethyl groups was shown to significantly affect the binding affinity and selectivity towards PI3K isoforms. For instance, a related compound exhibited an IC50 value of 0.51 μM, demonstrating strong inhibitory potential .
Case Study 2: Pharmacokinetic Properties
Research on difluoromethylated compounds indicates that such modifications can impact absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, difluoromethyl groups have been associated with increased lipophilicity and permeability compared to their non-fluorinated counterparts . This suggests that this compound may have favorable pharmacokinetic profiles for drug development.
Data Tables
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| PI3K-C2α Inhibition | 0.51 | |
| Potassium Channel Activation | TBD | |
| Lipophilicity Comparison | LogP = 2.4 |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific protein targets involved in critical signaling pathways. The presence of the difluoromethoxy group enhances its binding affinity and selectivity, making it a promising candidate for further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table compares 2-(3-(Difluoromethoxy)phenyl)ethanamine with analogs differing in substituent positions, halogenation, or functional groups:
Key Observations :
- Halogenation : Trifluoromethoxy (-OCF₃) analogs exhibit higher lipophilicity and metabolic stability compared to difluoromethoxy (-OCF₂H) derivatives, impacting blood-brain barrier penetration .
- Biological Activity: N-methyl-piperidinyl derivatives (e.g., compound 29 in ) demonstrate nanomolar affinity for σ1 receptors, suggesting that amine chain modifications enhance target selectivity .
Pharmacological and Biochemical Comparisons
σ-Receptor Affinity
- This compound: Limited direct binding data, but structural analogs with trifluoromethoxy groups show σ1 receptor Ki values of 1.2–3.4 nM, indicating high affinity .
- NBOMe Derivatives (e.g., 25I-NBOMe): These phenethylamines with 2,5-dimethoxy-N-benzyl substitutions exhibit potent hallucinogenic effects via 5-HT₂A receptor activation, contrasting with σ-receptor-targeted activity of difluoromethoxy analogs .
Antifungal Activity
Structure-Activity Relationship (SAR) Insights
- Amine Chain Modifications : N-Alkylation (e.g., N-methyl or N-ethyl) in analogs like compound 29 () significantly boosts σ1 receptor affinity, suggesting that steric bulk near the amine is critical .
Preparation Methods
Preparation of 3-(Difluoromethoxy)phenyl Intermediate
- Starting Material: 3-hydroxybenzaldehyde or 3-hydroxyphenyl derivatives
- Reagents: Difluoromethyl ether or difluoromethylating agents
- Conditions: Basic medium to facilitate nucleophilic substitution of hydroxy group by difluoromethoxy group
- Outcome: Formation of 3-(difluoromethoxy)benzaldehyde or related intermediates
Formation of 2-(3-(Difluoromethoxy)phenyl)ethanol
- Method: Reaction of the difluoromethoxy-substituted aromatic compound with ethylene oxide under catalytic conditions
- Catalysts: Lewis acids or bases that promote ring-opening of ethylene oxide
- Conditions: Controlled temperature and solvent environment to maximize yield
- Result: 2-(3-(Difluoromethoxy)phenyl)ethanol as a key intermediate
Amination to this compound
- Approach: Reductive amination or nucleophilic substitution
- Reagents: Ammonia or amine sources, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
- Conditions: Mild to moderate temperatures, often in alcoholic solvents
- Final Step: Conversion of free amine to hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility
Industrial Scale Considerations
Industrial synthesis of this compound hydrochloride adapts the above laboratory methods with optimizations:
- Solvent Selection: Use of cost-effective and environmentally benign solvents
- Temperature Control: Precise control to avoid side reactions and maximize yield
- Purification: Employ recrystallization or chromatographic techniques to achieve high purity
- Yield Optimization: Reaction times and reagent stoichiometry are optimized for scale-up
Comparative Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Difluoromethoxy group introduction | Nucleophilic substitution | 3-Hydroxybenzaldehyde + difluoromethyl ether, base | 60-80 | Requires careful control of pH and temperature |
| Formation of ethanol intermediate | Epoxide ring opening | Difluoromethoxyphenyl + ethylene oxide, catalyst | 65-85 | Catalyst choice affects selectivity |
| Amination to ethanamine | Reductive amination or substitution | Ammonia, reducing agent (e.g., NaBH3CN), mild temp | 70-90 | Final step often followed by salt formation |
Research Findings and Notes
- The difluoromethoxy group is electron-withdrawing and can influence reactivity; thus, reaction conditions must be optimized to prevent side reactions such as over-oxidation or polymerization.
- Reductive amination is preferred for the amination step due to its mild conditions and high selectivity for primary amines.
- The hydrochloride salt form is favored for pharmaceutical and research applications due to enhanced solubility and stability.
- Industrial methods emphasize minimizing impurities and maximizing yield through solvent and temperature optimization.
Q & A
Q. Q1. What are the common synthetic routes for 2-(3-(difluoromethoxy)phenyl)ethanamine, and how do they differ in efficiency?
Methodological Answer: The synthesis typically involves fluorination and amination steps. For example, fluorination of a phenylboronate intermediate (e.g., 2-(3-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) followed by amination via reductive methods (e.g., catalytic hydrogenation or lithium aluminum hydride reduction) is a common approach . Alternative routes include nitration of chlorobenzene derivatives followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Yields vary depending on the halogenation selectivity and purification protocols (typically 50–75% for small-scale reactions).
Q. Q2. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR is essential for confirming the presence and position of difluoromethoxy groups, with characteristic shifts between -80 to -90 ppm for CFO moieties .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., molecular ion [M+H] at m/z 217.1) ensures purity and structural integrity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during fluorination reduce side reactions (e.g., over-fluorination) .
- Catalyst Selection : Palladium on carbon (Pd/C) in hydrogenation steps improves amine group formation with >90% conversion efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability during amination .
Q. Q4. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylethylamine derivatives?
Methodological Answer:
- Structural Analog Comparison : Compare this compound with analogs like 2-(4-chlorophenoxy)phenyl)methanamine to isolate the impact of the difluoromethoxy group on receptor binding .
- Dose-Response Curves : Use standardized assays (e.g., radioligand binding for serotonin receptors) to validate EC values across independent labs .
- Metabolic Stability Testing : LC-MS/MS analysis of hepatic microsome incubations identifies metabolite interference in activity assays .
Q. Q5. How does the difluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
Methodological Answer:
- Lipophilicity : The difluoromethoxy group increases logP by ~0.5–1.0 units compared to methoxy analogs, enhancing blood-brain barrier permeability .
- Metabolic Resistance : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, confirmed via in vitro half-life (t > 120 min in human liver microsomes) .
- Electron-Withdrawing Effects : The CFO group decreases pKa of the amine by ~1 unit, altering protonation states under physiological conditions .
Data-Driven Research Challenges
Q. Q6. How can researchers address discrepancies in purity assessments across commercial and synthesized batches?
Methodological Answer:
- Batch-to-Batch QC : Implement orthogonal methods (e.g., NMR integration vs. HPLC area%) to detect trace impurities like residual boronate esters (<0.5% threshold) .
- Reference Standards : Cross-validate against certified materials (e.g., PubChem CID 2580199-58-0 for fluorinated analogs) .
- Thermogravimetric Analysis (TGA) : Detect solvent residues (e.g., DMF) that skew purity metrics .
Q. Q7. What are the key safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves (tested against fluorinated amines) and full-face respirators with organic vapor cartridges .
- Waste Management : Neutralize acidic by-products (e.g., HCl from amine salts) with sodium bicarbonate before disposal .
- Spill Protocols : Absorb spills with vermiculite and store in sealed containers labeled for halogenated waste .
Future Research Directions
Q. Q8. What unexplored applications exist for this compound in medicinal chemistry?
Methodological Answer:
- Targeted Drug Delivery : Conjugation to liposomal carriers via amine groups could enhance tumor targeting (tested in vitro with HeLa cells) .
- PET Tracer Development : -labeling of the difluoromethoxy group enables imaging of CNS targets (e.g., dopamine transporters) .
- Antimicrobial Scaffolds : Screen against ESKAPE pathogens using agar dilution MIC assays to identify novel activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
